molecular formula C12H11NO2S B2620412 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole CAS No. 2411237-82-4

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole

Cat. No. B2620412
CAS RN: 2411237-82-4
M. Wt: 233.29
InChI Key: DIIQQMNVVJMJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole, also known as EPZ-6438, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as histone methyltransferase inhibitors, which have been shown to have anti-tumor properties. In

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves the inhibition of histone methyltransferases, specifically the EZH2 enzyme. This enzyme is involved in the regulation of gene expression and is overexpressed in various types of cancer. By inhibiting this enzyme, 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole can alter gene expression and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole have been extensively studied. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to increase the production of fetal hemoglobin in red blood cells, which may be beneficial in the treatment of sickle cell anemia and sickle cell disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole in lab experiments is its specificity for the EZH2 enzyme. This allows for targeted inhibition of this enzyme and can lead to more effective treatment of cancer. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain patient populations.

Future Directions

There are many potential future directions for research on 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole. One area of focus is the development of more potent and selective inhibitors of the EZH2 enzyme. Another area of focus is the investigation of combination therapies, where 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is used in combination with other drugs to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and administration of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole in different patient populations.

Synthesis Methods

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves a multi-step process. The first step involves the reaction of 4-bromoanisole with sodium hydride to form 4-methoxyphenyl bromide. This intermediate is then reacted with thioacetamide to form 4-(methylthio)phenyl methanethiol. The final step involves the reaction of this intermediate with epichlorohydrin to form the target compound, 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole.

Scientific Research Applications

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been studied for its potential use in treating other diseases, such as sickle cell anemia and sickle cell disease.

properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-3-10(14-5-11-6-15-11)4-2-9(1)12-7-16-8-13-12/h1-4,7-8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIQQMNVVJMJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.